(S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid
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Overview
Description
(S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid is a compound that features a purine base attached to a phenylacetic acid moiety
Preparation Methods
The synthesis of (S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid typically involves the coupling of a purine derivative with a phenylacetic acid derivative. The reaction conditions often require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving nucleic acid interactions due to the presence of the purine base.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar compounds to (S)-2-((9H-purin-6-yl)amino)-2-phenylacetic acid include:
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a different base but similar overall structure.
Phenylacetic acid derivatives: Compounds with the phenylacetic acid moiety but different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of the purine base and phenylacetic acid, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
(2S)-2-phenyl-2-(7H-purin-6-ylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(20)9(8-4-2-1-3-5-8)18-12-10-11(15-6-14-10)16-7-17-12/h1-7,9H,(H,19,20)(H2,14,15,16,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHTBHYRGYWQG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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